molecular formula C14H22N2O2 B2988695 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole CAS No. 2109046-27-5

4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole

Cat. No. B2988695
CAS RN: 2109046-27-5
M. Wt: 250.342
InChI Key: XMQYFUWWYDETFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.342. The purity is usually 95%.
BenchChem offers high-quality 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis and characterization of novel derivatives showing potential biological activities. For example, the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight the chemical's role in developing new therapeutic agents. These compounds are characterized using advanced spectroscopic techniques, confirming their structure and potential for further biological studies (Bektaş et al., 2007; Vo, 2020).

Biological Activities

Several studies focus on the biological activities of compounds synthesized using 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole as a precursor or related structures. For instance, compounds have been synthesized to explore their antimicrobial, antiprotozoal, and antiviral activities, providing a foundation for new drug development. The antimicrobial activities against various strains suggest potential applications in treating infections (Badne et al., 2011; Osarumwense, 2022).

Antiproliferative Effects

The antiproliferative effects against cancer cell lines, such as colon and breast cancer, are notable, suggesting the compound's derivatives could contribute to cancer research. These effects underscore the importance of structural modification and optimization in developing more effective therapeutic agents (Božić et al., 2017).

Structural Insights and Modifications

The studies also delve into structural modifications to enhance biological activities. For example, synthesis efforts leading to cephalosporin derivatives for use in targeted drug delivery systems illustrate the compound's versatility and potential in medicinal chemistry (Blau et al., 2008).

properties

IUPAC Name

4-[(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-9-14(10(2)18-15-9)8-16-11-4-5-12(16)7-13(6-11)17-3/h11-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQYFUWWYDETFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole

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